molecular formula C9H13ClFNO B12435778 2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride

2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride

Cat. No.: B12435778
M. Wt: 205.66 g/mol
InChI Key: XLAJCLPLEVWSBU-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H13ClFNO and a molecular weight of 205.66 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-fluoroamphetamine, which is subsequently converted to this compound through a series of reactions involving hydrogenation and hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products .

Major Products Formed

Major products formed from these reactions include 3-fluoroamphetamine, 3-fluorobenzaldehyde, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in different pharmacological and chemical properties, making it a valuable compound for specific research applications .

Biological Activity

2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. Its unique structure, characterized by a fluorine atom at the para position of the phenyl ring, influences its reactivity and interaction with biological systems.

  • Molecular Formula : C9H12ClFNO
  • Molecular Weight : Approximately 205.66 g/mol
  • Functional Groups : Contains amino and hydroxyl groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. This compound can modulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation. Notably, it has been shown to bind to specific receptors and enzymes, which can lead to therapeutic effects in cancer and neurological disorders.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Its mechanism involves:

  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through modulation of apoptotic pathways.
  • Inhibition of Cell Proliferation : Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including colorectal cancer cells (HCT116) .

Neuroprotective Effects

Preliminary data suggest that this compound may also possess neuroprotective properties. It is believed to influence neurotransmitter systems, which could be beneficial in treating mood disorders and other neurological conditions.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochlorideC9H13ClFNODifferent stereochemistry affecting biological activity
(S)-2-Amino-2-(3-fluorophenyl)propan-1-olC9H13ClFNOSpecific stereoisomer potentially exhibiting distinct pharmacodynamics
(R)-2-Amino-2-(3-fluorophenyl)propan-1-olC9H13ClFNOAnother stereoisomer with unique interactions in biological systems

The presence of different stereoisomers highlights the importance of chirality in determining the pharmacological profile of these compounds. Each variant may exhibit different affinities for receptors or varying therapeutic effects, underscoring the significance of structural modifications in drug design.

Case Studies and Research Findings

  • Cancer Cell Studies : In vitro studies using the sulforhodamine B (SRB) assay demonstrated that this compound significantly inhibited the growth of HCT116 cancer cells, showing a selective index compared to non-tumor cells .
  • Neurotransmitter Modulation : Interaction studies have indicated that this compound may modulate neurotransmitter systems, suggesting potential applications in treating mood disorders .

Properties

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

2-amino-2-(3-fluorophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-9(11,6-12)7-3-2-4-8(10)5-7;/h2-5,12H,6,11H2,1H3;1H

InChI Key

XLAJCLPLEVWSBU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)F)N.Cl

Origin of Product

United States

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